![molecular formula C28H25NO5S B407463 N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-cinnamoyl-4-ethylbenzenesulfonamide CAS No. 463353-31-3](/img/structure/B407463.png)
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-cinnamoyl-4-ethylbenzenesulfonamide
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Overview
Description
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-cinnamoyl-4-ethylbenzenesulfonamide, also known as AMBCS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-cinnamoyl-4-ethylbenzenesulfonamide is not fully understood. However, studies have suggested that it inhibits the activity of enzymes involved in inflammation, cancer, and viral replication. It may also act as a chelating agent, binding to heavy metals and removing them from solution.
Biochemical and Physiological Effects
Studies have shown that N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-cinnamoyl-4-ethylbenzenesulfonamide can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and reduce the severity of inflammation. In addition, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-cinnamoyl-4-ethylbenzenesulfonamide has been found to have antiviral activity against several viruses, including HIV and herpes simplex virus.
Advantages and Limitations for Lab Experiments
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-cinnamoyl-4-ethylbenzenesulfonamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, its limited availability and high cost may limit its use in some experiments.
Future Directions
There are several future directions for research involving N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-cinnamoyl-4-ethylbenzenesulfonamide. One area of interest is the development of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-cinnamoyl-4-ethylbenzenesulfonamide-based drug delivery systems for targeted therapy. Another area is the investigation of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-cinnamoyl-4-ethylbenzenesulfonamide as a potential treatment for neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-cinnamoyl-4-ethylbenzenesulfonamide and its potential applications in agriculture and environmental science.
In conclusion, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-cinnamoyl-4-ethylbenzenesulfonamide is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-cinnamoyl-4-ethylbenzenesulfonamide and its applications.
Synthesis Methods
The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-cinnamoyl-4-ethylbenzenesulfonamide involves the condensation of 3-acetyl-2-methyl-1-benzofuran-5-carboxylic acid with cinnamic acid followed by the reaction with 4-ethylbenzenesulfonyl chloride. The product is then purified by recrystallization to obtain N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-cinnamoyl-4-ethylbenzenesulfonamide as a white solid.
Scientific Research Applications
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-cinnamoyl-4-ethylbenzenesulfonamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-cinnamoyl-4-ethylbenzenesulfonamide has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. It has also been investigated for its potential use as a drug delivery system. In agriculture, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-cinnamoyl-4-ethylbenzenesulfonamide has been tested as a plant growth regulator and pesticide. In environmental science, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-cinnamoyl-4-ethylbenzenesulfonamide has been studied for its ability to remove heavy metals from contaminated water.
properties
IUPAC Name |
(E)-N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-ethylphenyl)sulfonyl-3-phenylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO5S/c1-4-21-10-14-24(15-11-21)35(32,33)29(27(31)17-12-22-8-6-5-7-9-22)23-13-16-26-25(18-23)28(19(2)30)20(3)34-26/h5-18H,4H2,1-3H3/b17-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUZWYPLJCNHBZ-SFQUDFHCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C=CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)/C=C/C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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